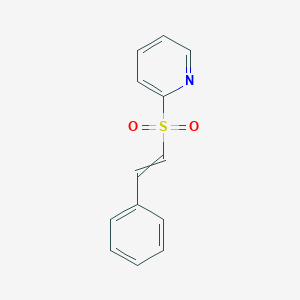
2-(2-Phenylethenesulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylethenesulfonyl)pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a 2-phenylethenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethenesulfonyl)pyridine typically involves the reaction of pyridine with phenylethene sulfonyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or acetonitrile is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Phenylethenesulfonyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(2-Phenylethenesulfonyl)pyridine has found applications in various scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2-Phenylethenesulfonyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparación Con Compuestos Similares
2-(2-Phenylethenesulfonyl)pyridine is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:
2-(2-Propyn-1-yloxy)ethanesulfonyl fluoride
2-Phenylethenesulfonyl fluoride
Ethenesulfonyl fluoride
These compounds share the sulfonyl fluoride motif but differ in their substituents and overall structure, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
870082-57-8 |
|---|---|
Fórmula molecular |
C13H11NO2S |
Peso molecular |
245.30 g/mol |
Nombre IUPAC |
2-(2-phenylethenylsulfonyl)pyridine |
InChI |
InChI=1S/C13H11NO2S/c15-17(16,13-8-4-5-10-14-13)11-9-12-6-2-1-3-7-12/h1-11H |
Clave InChI |
IUHYSWACRYSBES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















